1-ピレニルジアゾメタン

概要

説明

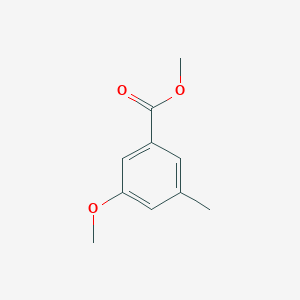

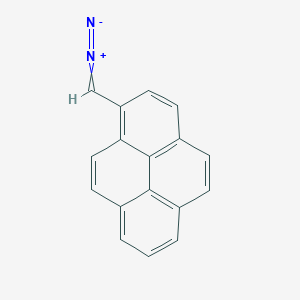

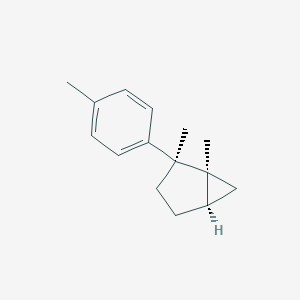

1-Pyrenyldiazomethane, also known as 1-Pyrenyldiazomethane, is a useful research compound. Its molecular formula is C17H10N2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Pyrenyldiazomethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pyrenyldiazomethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrenyldiazomethane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

HPLC誘導体化

PDAMは、高速液体クロマトグラフィー(HPLC)における誘導体化に使用されます。クロマトグラフィー特性と検出器への応答を向上させることで、さまざまな化合物の検出と定量に役立ちます .

タンパク質修飾

タンパク質および合成ポリマー:は、直接カルボン酸修飾を通じてPDAMを使用して修飾できます。この修飾は、タンパク質相互作用と機能の研究に不可欠です .

蛍光標識

PDAMは、蛍光ジアゾメチル誘導体として作用します。これは、生体分子の誘導体化に一般的に使用され、蛍光顕微鏡下でのこれらの分子の可視化と追跡を可能にします .

リン酸との反応性

PDAMのリン酸との反応性は、ヌクレオチドおよび他のリン酸含有化合物の研究において重要です。このアプリケーションは、分子生物学と遺伝学の研究に不可欠です .

化学的安定性

PDAMは、優れた化学的安定性のために、ADAMなどの他の誘導体よりも推奨されます。これは、長期保存またはさまざまな条件下での安定性を必要とする実験に適しています .

検出感度

PDAMコンジュゲートの検出限界は約20〜30フェムトモルであり、ADAMコンジュゲートで報告されている検出限界の5倍優れています。この高い感度は、複雑な生物学的サンプル中の微量物質の検出に役立ちます .

Safety and Hazards

作用機序

Target of Action

1-Pyrenyldiazomethane (PDAM) is primarily used to derivatize biomolecules . Its primary targets are carboxylic acids and phosphates present in various biomolecules . These functional groups play crucial roles in numerous biological processes, including energy production, signal transduction, and protein synthesis.

Mode of Action

PDAM interacts with its targets through a process known as derivatization . In this process, PDAM, a diazoalkane, reacts with carboxylic acids and phosphates in the presence of a catalyst . This reaction results in the formation of pyrene derivatives, which are fluorescent and can be easily detected .

Biochemical Pathways

The exact biochemical pathways affected by PDAM are dependent on the specific biomolecules it derivatizes. For instance, it could influence fatty acid metabolism, as fatty acids were selectively derivatized with PDAM in a study .

Result of Action

The primary result of PDAM’s action is the formation of fluorescent pyrene derivatives . These derivatives can be easily detected, making PDAM a valuable tool for the analysis of biomolecules. For example, it has been used to determine agonist-induced release of endogenous fatty acids from cells in culture .

Action Environment

The action of PDAM can be influenced by various environmental factors. For instance, PDAM is relatively stable under dry conditions but may decompose in a high-humidity environment . Additionally, PDAM is soluble in common organic solvents, such as ether, methanol, and dichloromethane , which can impact its reactivity and efficacy. Safety precautions, such as wearing gloves, eyeshields, and lab coats, should be taken when handling PDAM due to its irritant and sensitizing properties .

生化学分析

Biochemical Properties

1-Pyrenyldiazomethane is used to derivatize biomolecules, particularly those containing carboxylic acid groups . The diazoalkane group in 1-Pyrenyldiazomethane reacts with carboxylic acids in the presence of a catalyst, resulting in the formation of a derivative that can be detected using fluorescence detection methods . This property makes 1-Pyrenyldiazomethane a valuable tool in biochemical analysis.

Cellular Effects

It is known that 1-Pyrenyldiazomethane is used to modify proteins and synthetic polymers through direct carboxylic acid modification . This suggests that 1-Pyrenyldiazomethane could potentially influence cellular processes by modifying the structure and function of proteins and other biomolecules within the cell.

Molecular Mechanism

The molecular mechanism of 1-Pyrenyldiazomethane primarily involves its reaction with carboxylic acids. The diazoalkane group in 1-Pyrenyldiazomethane reacts with carboxylic acids in the presence of a catalyst to form a derivative . This reaction is used to modify proteins and synthetic polymers, potentially altering their structure and function .

Temporal Effects in Laboratory Settings

1-Pyrenyldiazomethane is known for its stability, which makes it a preferred reagent for HPLC derivatization . The long-term effects of 1-Pyrenyldiazomethane on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.

Metabolic Pathways

Given its role as a derivatization reagent for carboxylic acids, it may interact with enzymes and cofactors involved in the metabolism of these compounds .

Subcellular Localization

Given its role in modifying proteins and synthetic polymers, it may be localized to areas of the cell where these biomolecules are present .

特性

IUPAC Name |

1-(diazomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBAWRLFPGPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999730 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78377-23-8 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)

![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)